

Commercial Suppliers of (R)-(-)-2-Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Heptanol

Cat. No.: B1630902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and technical specifications of **(R)-(-)-2-Heptanol**. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. This document details commercially available grades, typical purities, and analytical methodologies for this compound. Furthermore, it outlines its applications in drug development and provides key safety and handling information.

Physicochemical Properties of (R)-(-)-2-Heptanol

(R)-(-)-2-Heptanol is a secondary alcohol with the chemical formula C₇H₁₆O.^[1] It is a colorless liquid with a mild alcohol odor and is soluble in most organic solvents but only slightly soluble in water.^{[2][3]}

Property	Value	Reference
CAS Number	6033-24-5	[4]
Molecular Formula	C ₇ H ₁₆ O	[4]
Molecular Weight	116.20 g/mol	[2]
Boiling Point	74-75 °C at 23 mm Hg	[5]
Density	0.818 g/mL at 25 °C	[5]
Refractive Index	1.419 at 20 °C	[5]
Flash Point	71 °C (160 °F)	[1]

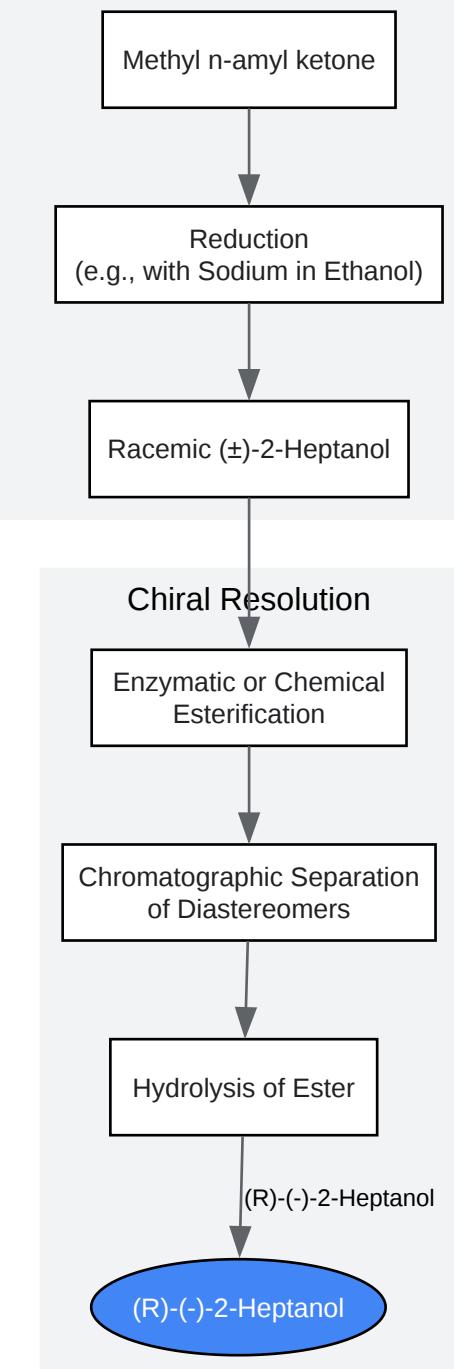
Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **(R)-(-)-2-Heptanol** in grades suitable for research and development. The table below summarizes a selection of commercially available products. Researchers should always consult the supplier's certificate of analysis for lot-specific data.

Supplier	Product Name	Purity/Grade	Enantiomeric Excess (e.e.)	Available Quantities
Parchem	(R)-(-)-2-Heptanol	Specialty Chemical	Not specified	Bulk and R&D quantities
ChemBK	(R)-Heptan-2-ol	Not specified	Not specified	Not specified
Shanghai Macklin Biochemical Co., Ltd.	(R)-Heptan-2-ol	Not specified	Not specified	Not specified
Penta International Corporation	(S)-heptan-2-ol	≥98%	≥95% e.e.	Not specified
Synerzine, Inc.	R(-)-2-HEPTANOL	Not specified	Not specified	Not specified

Applications in Research and Drug Development

The chirality of **(R)-(-)-2-Heptanol** makes it a crucial intermediate in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.^{[3][6]} Its applications include:


- Asymmetric Synthesis: It serves as a chiral building block for the synthesis of complex molecules with specific stereochemistry.^[3]
- Pharmaceutical Intermediates: It is used in the preparation of various drug candidates. For instance, it is a reactant in the synthesis of triazole carbamate pyridyl sulfonamides, which act as LPA receptor antagonists.^[5]
- Flavor and Fragrance Industry: While the racemic mixture is more common, the pure enantiomers can be used to produce specific aroma profiles.^{[7][8]}

Synthesis and Manufacturing

Commercially, **(R)-(-)-2-Heptanol** is typically produced through the resolution of racemic 2-heptanol or via asymmetric synthesis. A common laboratory-scale synthesis of racemic 2-heptanol involves the reduction of methyl n-amyl ketone.^{[9][10]}

The logical workflow for obtaining the desired enantiomer often involves these key steps:

Synthesis of Racemic 2-Heptanol

[Click to download full resolution via product page](#)

Caption: General workflow for the production of **(R)-(-)-2-Heptanol**.

Experimental Protocols: Quality Control and Analysis

The enantiomeric purity of **(R)-(-)-2-Heptanol** is a critical quality attribute. Chiral Gas Chromatography (GC) is the most common analytical technique for determining the enantiomeric excess (e.e.).

Protocol: Enantiomeric Purity Determination by Chiral Gas Chromatography

This protocol outlines a general procedure for the analysis of **(R)-(-)-2-Heptanol** using chiral GC, often after derivatization to its acetate ester to improve separation.[\[11\]](#)[\[12\]](#)

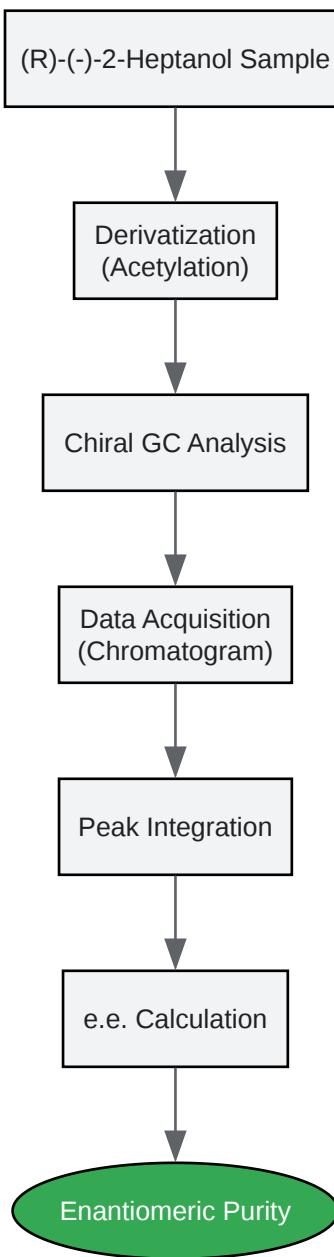
1. Objective: To separate and quantify the (R) and (S) enantiomers of 2-heptanol to determine the enantiomeric excess.

2. Derivatization (Acetylation):

- In a clean vial, dissolve approximately 10 mg of the 2-heptanol sample in 1 mL of dichloromethane.
- Add a catalytic amount of iodine.
- Add a near-equimolar amount of acetic acid.
- The mixture is stirred at an elevated temperature (e.g., 100-140°C) for several hours.[\[12\]](#)
- After the reaction, the solution is washed and dried for GC analysis.[\[11\]](#)

3. Instrumentation:

- A capillary Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Chiral GC column (e.g., CP Chirasil-DEX CB).[\[12\]](#)


4. GC Operating Conditions (Example):

- Injector Temperature: 230°C[\[12\]](#)

- Detector Temperature: 250°C[12]
- Carrier Gas: Hydrogen at a linear velocity of 80 cm/s[12]
- Oven Temperature Program:
 - Initial Temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase to 150°C at a rate of 5°C/minute.
 - Hold: Hold at 150°C for 5 minutes.[11]

5. Data Analysis:

- Inject a derivatized racemic standard of 2-heptanol to determine the retention times of the (R)- and (S)-2-heptyl acetate peaks.
- Inject the derivatized sample.
- Integrate the peak areas for each enantiomer.
- Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the enantiomeric purity of **(R)-(-)-2-Heptanol**.

Safety and Handling

(R)-(-)-2-Heptanol is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation.

- Handling: Use in a well-ventilated area and keep away from heat, sparks, and open flames. [13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[15]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of water.[13]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[13]
 - Inhalation: Move to fresh air.[13]
 - Ingestion: Do NOT induce vomiting. Seek medical attention.[14]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Heptanol - Wikipedia [en.wikipedia.org]
- 2. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How 2-Heptanol Serves as a Versatile Industrial Solvent and Intermediate [jindunchemical.com]
- 4. 2-Heptanol, (R)- [webbook.nist.gov]
- 5. (R)-(-)-2-Heptanol | 6033-24-5 [amp.chemicalbook.com]
- 6. nbino.com [nbino.com]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]

- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. 2-Heptanol(543-49-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- To cite this document: BenchChem. [Commercial Suppliers of (R)-(-)-2-Heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630902#commercial-suppliers-of-r-2-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com